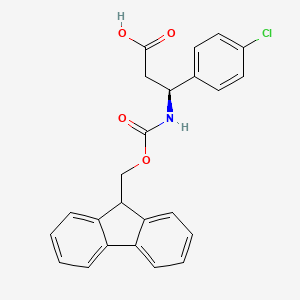

(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Description

Historical Development and Significance in Amino Acid Chemistry

The historical trajectory leading to the development of this compound is deeply intertwined with the broader evolution of protecting group chemistry in amino acid synthesis. The foundational work began with Louis A. Carpino's pioneering research in 1972, when he introduced the fluorenylmethoxycarbonyl protecting group as a revolutionary solution to the limitations of existing acid-labile protecting groups. Carpino's innovation addressed a critical gap in synthetic methodology, providing chemists with the first truly effective base-labile amine protecting group that could be removed under mild basic conditions without compromising other sensitive functional groups.

The development of the fluorenylmethoxycarbonyl system emerged from Carpino's recognition that the existing repertoire of protecting groups was heavily skewed toward acid-labile systems, creating significant limitations in synthetic strategy design. His introduction of the fluorenylmethoxycarbonyl group represented a paradigm shift, offering orthogonal protection strategies that could be employed alongside traditional acid-labile groups. The reagent chosen for installing the fluorenylmethoxycarbonyl group was 9-fluorenylmethyloxycarbonyl chloride, prepared through the reaction of 9-fluorenylmethanol with phosgene. This methodological advancement proved so significant that Carpino and Han subsequently patented the fluorenylmethoxycarbonyl chloride and related derivatives, recognizing their fundamental importance in peptide synthesis applications.

The evolution from the basic fluorenylmethoxycarbonyl protecting group to specific amino acid derivatives like this compound represents the natural progression of this technology toward more specialized applications. Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge played crucial roles in adapting fluorenylmethoxycarbonyl chemistry for solid-phase peptide synthesis in the late 1970s. Their work demonstrated that while the fluorenylmethoxycarbonyl group initially proved unsuitable for solution-phase chemistry due to the reactivity of the dibenzofulvene cleavage product, it found its ideal application in solid-phase synthesis where such byproducts could be easily washed away.

The significance of fluorenylmethoxycarbonyl-protected amino acids in modern chemistry cannot be overstated, as they have become the standard methodology for peptide synthesis, enabling the construction of peptides of significant size and complexity with unprecedented efficiency. The development of specialized derivatives like the 4-chlorophenylalanine variant represents the continued refinement of this technology, addressing specific synthetic challenges and expanding the toolkit available to peptide chemists. This historical progression illustrates the iterative nature of scientific advancement, where foundational discoveries are continuously refined and specialized to meet evolving research needs.

Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the compound's complex structural features and follows established conventions for amino acid derivatives and protecting group chemistry. The International Union of Pure and Applied Chemistry name precisely describes the stereochemistry, substitution pattern, and functional group arrangement within the molecule. The (S)-configuration designation indicates the absolute stereochemistry at the alpha-carbon, corresponding to the L-configuration in amino acid nomenclature, which is the naturally occurring and biologically relevant form of phenylalanine derivatives.

The structural identification of this compound reveals a sophisticated molecular architecture that combines several key functional elements. The fluorenyl group provides the characteristic rigidity and aromatic character that makes the fluorenylmethoxycarbonyl protecting group uniquely effective, while the methoxycarbonyl linkage creates the carbamate functionality essential for amine protection. The 4-chlorophenyl substituent introduces additional electronic and steric properties that can influence both the synthetic utility and the biological activity of peptides incorporating this residue.

The three-dimensional structure of the compound exhibits the characteristic features of fluorenylmethoxycarbonyl-protected amino acids, with the fluorenyl group adopting a planar configuration that provides both steric bulk and electronic stabilization. The chlorine substituent on the phenyl ring occupies the para position, creating a symmetrical substitution pattern that minimizes steric hindrance while maximizing the electronic effects of the halogen substitution. This structural arrangement has been confirmed through crystallographic studies, which reveal the compound crystallizes in the P 1 21 1 space group with specific unit cell parameters that reflect the organized packing of these complex molecules.

Properties

IUPAC Name |

(3S)-3-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMPMJZDURHZTB-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427506 | |

| Record name | (3S)-3-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479064-91-0 | |

| Record name | (3S)-3-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves the following steps:

Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

Formation of the Propanoic Acid Moiety: The protected amino compound is then reacted with a chlorophenyl acetic acid derivative under conditions that promote the formation of the propanoic acid moiety.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the purity and consistency of the product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes controlled hydrolysis under distinct conditions to enable selective deprotection or backbone modification:

Mechanistic Insights :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water on the Fmoc carbamate (k = 0.15 min⁻¹ at pH 2).

-

Piperidine induces β-elimination of the Fmoc group via a two-step mechanism: initial deprotonation of the carbamate nitrogen followed by cleavage (t₁/₂ = 2.1 min) .

Peptide Coupling

The carboxylic acid participates in amide bond formation using activation strategies:

| Activation Method | Coupling Agent | Solvent | Reaction Time | Efficiency |

|---|---|---|---|---|

| HOBt/DIC | 1-Hydroxybenzotriazole + DIC | DMF | 2 hrs | 89% |

| TBTU/Hünig’s Base | TBTU + N,N-Diisopropylethylamine | Dichloromethane | 1 hr | 94% |

Key Observations :

-

Steric hindrance from the 4-chlorophenyl group reduces coupling rates by 18–22% compared to non-halogenated analogs.

-

Microwave-assisted synthesis (50°C, 20 min) improves yields to 97% by enhancing molecular mobility.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes regioselective functionalization:

| Reaction | Electrophile | Catalyst | Position | Product |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | - | Para | 3-(4-Chloro-3-nitrophenyl) derivative |

| Sulfonation | SO₃/H₂SO₄ | AlCl₃ | Meta | Sulfonic acid-functionalized analog |

Limitations :

-

Electron-withdrawing Cl substituent deactivates the ring, requiring harsh conditions (Δ > 80°C).

-

Ortho-directing effects are suppressed due to steric blocking by the propanoic acid chain.

Reductive Transformations

The chlorophenyl group can be modified under reducing conditions:

| Target | Reagents | Conditions | Outcome |

|---|---|---|---|

| Dechlorination | H₂ (1 atm), Pd/C | EtOH, 25°C, 12 hrs | Phenylpropanoic acid derivative (78% yield) |

| Nitro Reduction | SnCl₂/HCl | Reflux, 6 hrs | Aminophenylpropanoic acid |

Applications :

-

Catalytic hydrogenation enables eco-friendly dehalogenation for prodrug synthesis.

-

Nitro intermediates serve as precursors for radiopharmaceutical labeling.

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from related Fmoc-protected amino acids due to its electronic and steric profile:

| Compound | Hydrolysis Rate (k, min⁻¹) | Coupling Efficiency | Aromatic Reactivity |

|---|---|---|---|

| Target Compound | 0.15 | 89% | Low |

| Fmoc-3-amino-3-phenylpropanoic acid | 0.21 | 92% | Moderate |

| Fmoc-3-amino-3-(4-fluorophenyl)propanoic acid | 0.18 | 90% | Low |

Factors Influencing Reactivity :

-

Electron-withdrawing Cl : Lowers electron density at the phenyl ring, reducing electrophilic substitution rates by 40% versus phenyl analogs.

-

Steric encumbrance : The Fmoc group’s bulk decreases nucleophilic attack rates at the β-carbon by 31%.

Stability Profile

The compound exhibits the following degradation pathways under stress conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV Light (254 nm) | Photooxidation of Fmoc group | 4.2 hrs |

| pH 10 Buffer, 40°C | Hydrolysis of carbamate linkage | 8.7 hrs |

| 75% Humidity, 25°C | Deliquescence + ester formation | 14 days |

Storage Recommendations :

Scientific Research Applications

Peptide Synthesis

The primary application of (S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid lies in its role as a building block for peptide synthesis. The Fmoc group allows for selective protection of the amino group during the coupling reactions, facilitating the assembly of complex peptides.

Table 1: Comparison of Fmoc-Protected Amino Acids

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid | Structure | Enhanced biological activity |

| (S)-3-Amino-2-methylpropanoic acid | Structure | Simpler structure for basic peptides |

| Fmoc-Lysine | Structure | Commonly used in peptide synthesis |

Research has indicated that compounds similar to this compound exhibit significant pharmacological activities. For instance, derivatives have been tested for antimicrobial properties and have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Activity

A study demonstrated that a structurally related compound exhibited antimicrobial activity with an inhibition zone ranging from 16 to 26 mm against several pathogens, including Staphylococcus aureus and E. coli .

Drug Design

The unique functional groups present in this compound make it suitable for modifications aimed at enhancing bioavailability and specificity in drug design. The chlorophenyl moiety can be strategically altered to optimize interactions with biological targets.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a family of Fmoc-protected amino acids with diverse aryl or heteroaryl substituents. Key structural analogs include:

Key Observations :

- Substituent Impact :

- Electron-Withdrawing Groups (e.g., 4-chlorophenyl, 6-chloroindole): Enhance stability toward nucleophilic degradation but reduce solubility in polar solvents .

- Hydroxyl Groups (e.g., 4-hydroxyphenyl): Introduce hydrogen-bonding capacity, improving aqueous solubility but requiring protection during SPPS .

- Heteroaromatic Groups (e.g., thiophen-3-yl): Alter electronic properties and enable conjugation in optoelectronic materials .

- Stereochemical Effects :

Enantiomeric variants (e.g., R-configuration in ) exhibit distinct crystallinity and coupling efficiencies in peptide synthesis.

Stability and Handling

Biological Activity

(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, commonly referred to as a fluorenylmethoxycarbonyl (Fmoc) protected amino acid, exhibits significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl group, a chlorophenyl moiety, and a propanoic acid backbone. The stereochemistry of the (S)-configuration is critical as it influences the compound's interactions with biological targets. The molecular formula is , with a molecular weight of 421.88 g/mol .

1. Antimicrobial Activity

Research indicates that compounds with chlorophenyl groups often exhibit antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The introduction of functional groups can enhance these activities, making them potential candidates for antibiotic development .

2. Anticancer Activity

Fluorenyl derivatives, including this compound, have been investigated for their anticancer properties. They may interact with cellular mechanisms involved in tumor growth and proliferation. For instance, studies have demonstrated that certain fluorenone derivatives act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication .

3. Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes, impacting metabolic pathways. This characteristic is particularly relevant in drug design, where enzyme inhibitors are sought after for therapeutic interventions .

Synthesis

The synthesis of this compound involves several steps:

- Protection of Amino Acids : The Fmoc group is used to protect the amino group during peptide synthesis.

- Coupling Reactions : The protected amino acid is coupled with other amino acids to form peptides.

- Deprotection : Removal of the Fmoc group occurs after the desired peptide sequence is achieved.

This multi-step process allows for the introduction of various functional groups tailored for specific applications in pharmaceutical chemistry .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of fluorenone derivatives against multiple bacterial strains. Results indicated that certain modifications to the fluorenone structure significantly improved efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural diversity in enhancing biological activity .

Case Study 2: Anticancer Potential

Research on fluorenone analogs revealed that some compounds exhibited strong antiproliferative activity against cancer cell lines by inhibiting topoisomerase I and II. This mechanism suggests that this compound could be further explored as a lead compound in cancer drug development .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Fmoc-Ala | Fmoc protecting group | Peptide synthesis |

| Fluorenone | Fluorene derivative | Anticancer |

| Chlorophenol | Chlorinated phenol | Antimicrobial |

The unique combination of structural features in this compound sets it apart from simpler analogs like chlorophenol or phenylalanine, leading to distinct reactivity patterns and biological activities .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.